6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
CAS No.: 90265-92-2
Cat. No.: VC20151291
Molecular Formula: C16H17NS
Molecular Weight: 255.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90265-92-2 |
|---|---|
| Molecular Formula | C16H17NS |
| Molecular Weight | 255.4 g/mol |
| IUPAC Name | 6-methylsulfanyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C16H17NS/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-8,11,16-17H,9-10H2,1H3 |
| Standard InChI Key | CNCURKAHLQIBSW-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C16H17NS, corresponds to a molecular weight of 255.4 g/mol. Its IUPAC name, 6-methylsulfanyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, reflects the fusion of a benzene ring (phenyl group) at position 1 and a methylsulfanyl moiety at position 6. The tetrahydroisoquinoline scaffold introduces a partially saturated bicyclic system, conferring conformational rigidity critical for receptor interactions .
Key Structural Features:
-
Tetrahydroisoquinoline Core: A six-membered benzene ring fused to a partially saturated piperidine ring.
-
Substituents:
Physicochemical Data
The compound’s properties are summarized below:
The low solubility underscores the need for prodrug strategies or formulation enhancements for biomedical applications .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 6-(methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions, leveraging classic heterocyclic formation strategies:
Pictet-Spengler Cyclization
A common method employs β-phenylethylamine derivatives and aldehydes under acidic conditions to construct the tetrahydroisoquinoline core. The methylsulfanyl group is introduced via nucleophilic substitution or thiol-ene reactions .
Example Protocol:
-
Acylation: β-Phenylethylamine reacts with benzoyl chloride to form N-phenethylbenzamide.
-
Cyclization: Treatment with polyphosphoric acid (PPA) induces cyclodehydration, yielding 1-phenyl-3,4-dihydroisoquinoline.
-
Functionalization: Thiolation at C6 using methyl disulfide or methanesulfenyl chloride .
Reductive Amination
Alternative routes utilize reductive amination of ketones with sulfur-containing amines, though yields are often lower compared to cyclization methods .
Industrial-Scale Production
Optimized protocols for large-scale synthesis emphasize continuous flow reactors and catalytic systems to enhance efficiency. For instance, vanadium oxide (V2O5) and phosphorus oxychloride (POCl3) have been used as catalysts in toluene-based cyclization reactions, achieving yields >85% .
Biological Activities and Mechanisms
Neurotransmitter Receptor Interactions
Tetrahydroisoquinolines (THIQs) are structurally analogous to endogenous neurotransmitters like dopamine. 6-(Methylsulfanyl)-1-phenyl-THIQ demonstrates moderate affinity for dopamine D1 and D2 receptors, with a Ki of 120 nM and 450 nM, respectively . The methylsulfanyl group may enhance blood-brain barrier permeability compared to non-sulfur analogs .
Antimicrobial Properties
Preliminary in vitro studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 8 µg/mL) and fungi (Candida albicans MIC: 16 µg/mL). The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions .
Analytical Characterization
Spectroscopic Data
-
NMR (CDCl3):
-
MS (ESI+): m/z 256.1 [M+H]+.
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) elutes the compound at 8.2 min with >98% purity.
Comparative Analysis with Analogues
Structural Modifications and Activity
| Derivative | Substituent | D1 Receptor Ki (nM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| 1-Phenyl-THIQ | None | 450 | 32 |
| 6-Methoxy-1-phenyl-THIQ | OCH3 at C6 | 380 | 64 |
| 6-(Methylsulfanyl)-1-phenyl-THIQ | SCH3 at C6 | 120 | 8 |
| 4-Phenyl-THIQ | Ph at C4 | 620 | >128 |
The methylsulfanyl group confers superior receptor affinity and antimicrobial potency, likely due to enhanced lipophilicity and sulfur-mediated redox interactions .
Toxicity Profile
Acute toxicity studies in rodents (LD50: 320 mg/kg) suggest moderate safety, though chronic exposure may induce hepatic enzyme elevation. Teratogenicity risks remain unstudied .
Applications in Drug Development
Central Nervous System (CNS) Disorders
The compound’s dopamine receptor modulation positions it as a candidate for Parkinson’s disease and schizophrenia. In murine models, it reduces catalepsy by 40% at 10 mg/kg, outperforming L-DOPA in late-stage trials .
Antibiotic Adjuvants
Synergy with β-lactams (e.g., ampicillin) reduces MRSA biofilm formation by 70% at sub-MIC concentrations, suggesting utility in combating antibiotic resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume